2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and mechanisms.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Fluorophores Development
Researchers have synthesized novel derivatives related to triazoles, investigating their potential as blue-emitting fluorophores. These compounds exhibit significant photophysical properties, with studies showing their ability to absorb in the near-visible and visible regions, emitting in blue and green regions. Such materials are valuable for applications in fluorescent markers and imaging technologies (Padalkar et al., 2015).
Antimicrobial Activity
Several studies have focused on synthesizing and testing the antimicrobial activity of triazole derivatives. These compounds have been found to exhibit variable and modest activity against a range of bacteria and fungi. The exploration of new pyridine and triazole derivatives has led to the identification of compounds with significant antimicrobial properties, pointing towards potential applications in combating infectious diseases (Patel et al., 2011).
Photophysical Properties Study
The synthesis of triazole derivatives has also been accompanied by detailed studies on their photophysical properties. These investigations include absorption, emission, quantum yields, and dipole moments in various solvents, providing insights into their potential applications in materials science and photonic devices. Theoretical computations such as DFT and TD-DFT have been utilized to compare experimental results with theoretical predictions, furthering our understanding of these compounds' properties (Padalkar et al., 2015).
Pharmacological Evaluation
Research into triazole-containing compounds has extended into pharmacological evaluations, particularly focusing on their affinity and activity at dopamine receptors. These studies have identified compounds with high affinity for dopamine D3 receptors, suggesting potential therapeutic applications in neurological disorders. Further evaluations include intrinsic efficacy and selectivity studies, pointing towards the development of new drugs for treating conditions such as Parkinson's disease and schizophrenia (Peng et al., 2015).
Structural and Conformational Analysis
The structural and conformational aspects of phosphoric triamides containing triazole structures have been analyzed, providing insights into their molecular configurations and interactions. These studies are essential for understanding the fundamental properties of these compounds and their potential applications in designing new materials and pharmaceutical agents (Shariatinia et al., 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanisms of action.
properties
IUPAC Name |
2-methoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-7-9-18(10-8-16)28-15-20(25-26-28)23(30)27-13-11-17(12-14-27)24-22(29)19-5-3-4-6-21(19)31-2/h3-10,15,17H,11-14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINWAKOTPWXYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide |
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